![molecular formula C10H10FNO2 B12834156 6-(2-Fluoropropan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12834156.png)
6-(2-Fluoropropan-2-yl)benzo[d]oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Fluoropropan-2-yl)benzo[d]oxazol-2(3H)-one is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluoropropan-2-yl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 2-aminophenol with a suitable fluorinated ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Fluoropropan-2-yl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzoxazole derivatives, while reduction can produce amine-substituted benzoxazoles .
Aplicaciones Científicas De Investigación
6-(2-Fluoropropan-2-yl)benzo[d]oxazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(2-Fluoropropan-2-yl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro-3-(4-piperidinyl)benzisoxazole: Known for its use in medicinal chemistry as a potential therapeutic agent.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Studied for its anti-inflammatory properties.
Uniqueness
6-(2-Fluoropropan-2-yl)benzo[d]oxazol-2(3H)-one is unique due to its specific fluorinated structure, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H10FNO2 |
|---|---|
Peso molecular |
195.19 g/mol |
Nombre IUPAC |
6-(2-fluoropropan-2-yl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H10FNO2/c1-10(2,11)6-3-4-7-8(5-6)14-9(13)12-7/h3-5H,1-2H3,(H,12,13) |
Clave InChI |
UKJOOIZFHWEEOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC2=C(C=C1)NC(=O)O2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


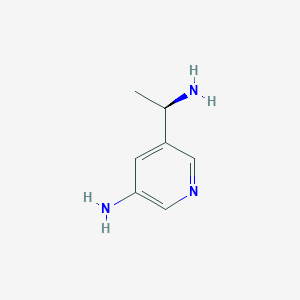
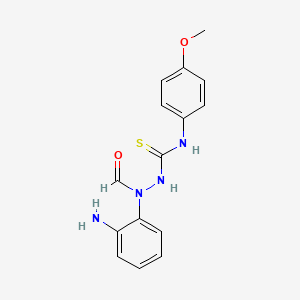

![(3A'R,4'R,6'R,6a'R)-6'-(hydroxymethyl)tetrahydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'-ol](/img/structure/B12834086.png)
![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B12834089.png)
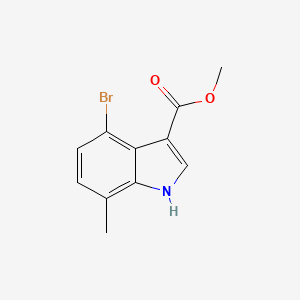
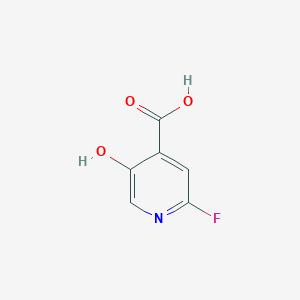
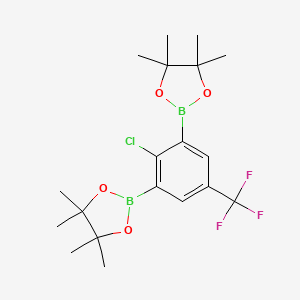
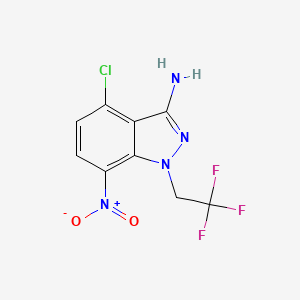
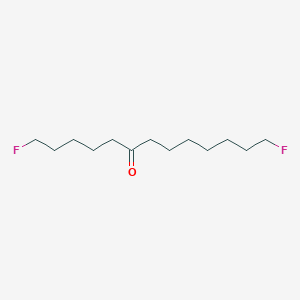
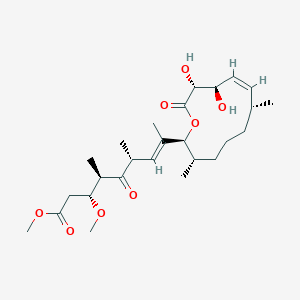
![4-Bromo-7-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12834124.png)

![trisodium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12834133.png)
